![molecular formula C20H25N5O3S B2562562 (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide CAS No. 1021222-15-0](/img/structure/B2562562.png)
(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have attracted significant interest due to their potential anticancer properties . These derivatives exert their effects through selective inhibition of protein kinases (PKs), essential enzymes involved in cell growth, differentiation, migration, and metabolism. By targeting PKs, they disrupt cancer cell signaling pathways and inhibit tumor growth. Further research into structure-activity relationships and synthetic pathways can lead to novel pyrimidines with higher selectivity as anticancer agents.
Protein Kinase Inhibition
As mentioned earlier, protein kinases play a crucial role in cellular signaling processes. The compound inhibits PKs, particularly those involved in cancer-related pathways. By selectively targeting these enzymes, it interferes with cancer cell proliferation and survival .
Selective Inhibition of GSK-3β
One specific kinase target is glycogen synthase kinase-3β (GSK-3β). Compound 64, a 3-pyridylfuro[2,3-d]pyrimidine derivative, demonstrated potent and selective inhibitory activity against GSK-3β. Such selectivity is essential for minimizing off-target effects .
Anti-Tubercular Potential
While not directly related to cancer, pyrimidine derivatives have also been explored for their anti-tubercular activity. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their efficacy against Mycobacterium tuberculosis . Although this application diverges from cancer research, it highlights the versatility of pyrimidine-based compounds.
ATP-Competitive Inhibitors
Optimization of lipophilic substitution led to ATP-competitive inhibitors with remarkable selectivity for protein kinase B (PKB) over closely related kinases such as PKA. These inhibitors hold promise for targeted therapies in various diseases, including cancer .
Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide exerts its action by inhibiting protein kinases . The inhibition of these enzymes disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . This disruption can lead to downstream effects on cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide’s action are primarily related to its inhibition of protein kinases . This inhibition disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
properties
IUPAC Name |
(Z)-3-phenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c26-19(9-8-18-6-2-1-3-7-18)21-12-5-17-29(27,28)25-15-13-24(14-16-25)20-22-10-4-11-23-20/h1-4,6-11H,5,12-17H2,(H,21,26)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQARMUVBVRXCGB-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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